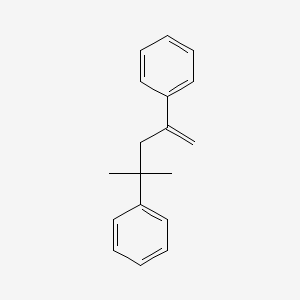

2,4-Diphenyl-4-methyl-1-pentene

Description

Research Significance of 2,4-Diphenyl-4-methyl-1-pentene in Contemporary Polymer and Organic Chemistry

The principal significance of this compound in modern chemistry lies in its application as a molecular weight regulator in radical polymerization. qc-chem.comgoogle.com It functions as an addition-fragmentation chain transfer (AFCT) agent. mdpi.com This mechanism involves the addition of a growing polymer radical to the terminal double bond of the αMSD molecule. The resulting intermediate radical then undergoes fragmentation, or β-scission, to release a new, smaller radical (an isopropylbenzene radical) and a terminated polymer chain with a double bond at its end. researchgate.netresearchgate.net This process effectively controls the molecular weight and narrows the molecular weight distribution of the final polymer. mdpi.com

Its utility has been demonstrated in the polymerization of various commercially important monomers, including styrene (B11656), acrylates, and methacrylates. sigmaaldrich.comnofamerica.commdpi.com For instance, it is employed in the production of polystyrene (PS), acrylonitrile-styrene (AS) polymers, and styrene-butadiene (SB) latexes. nofamerica.comqc-chem.com The terminal double bond (exo-olefin) in this compound is key to its high reactivity in these processes, distinguishing it from its less reactive isomer, 2,4-diphenyl-4-methyl-2-pentene, which has an internal double bond. researchgate.net

Beyond polymerization, it serves as a valuable intermediate and building block in organic synthesis for creating more complex molecules, with potential applications in the development of pharmaceuticals and agrochemicals. guidechem.com

Historical Context of this compound Studies and Its Evolution

The study of this compound is intrinsically linked to the research on α-methylstyrene and its behavior in polymerization reactions. Early investigations into the cationic polymerization of α-methylstyrene identified the formation of dimers as a significant side reaction. researchgate.netorientjchem.org It was established that α-methylstyrene exhibits a low "ceiling temperature" (around 61°C), above which polymerization to a high molecular weight polymer is inhibited and dimer formation becomes favorable. google.com

Historically, the dimerization of α-methylstyrene using acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, was a common method of production. researchgate.net This process involves the protonation of α-methylstyrene, followed by cationic dimerization and regioselective proton elimination to yield the desired exo-olefin dimer, this compound. researchgate.net A key challenge has been to selectively produce this useful "external" isomer over the less reactive "internal" isomer (2,4-diphenyl-4-methyl-2-pentene) and the saturated indane dimer (1,1,3-trimethyl-3-phenylindan), which can be a detrimental byproduct. researchgate.netgoogle.com

Over time, research has focused on optimizing this synthesis. For example, methods have been developed using specific cobalt chelate complexes in the presence of a radical initiator to achieve high selectivity for this compound, minimizing the formation of the indane byproduct. google.comgoogle.com This evolution reflects a continuous effort to refine the synthesis to produce a more effective and purer chain transfer agent for industrial applications.

Current Research Landscape and Emerging Trends for this compound

Current research continues to explore and expand the applications of this compound. A significant trend is its use in more complex polymerization systems. For example, it has been successfully introduced into emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) to control polymer properties. mdpi.com Studies systematically investigate its effect on molecular weight, polymerization rate, monomer conversion, and the final properties of the resulting materials. mdpi.comresearchgate.net

Another emerging area is its use in sulfur-free Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. researchgate.netresearchgate.net Researchers have prepared derivatives of αMSD and used them as sulfur-free RAFT agents for the cationic polymerization of monomers like α-methylstyrene and isobutylene, demonstrating novel methods for polymer synthesis. researchgate.netscilit.com

Furthermore, there is a growing focus on sustainable production methods and the development of higher-purity products. marketreportanalytics.com This includes the use of novel catalysts, such as solid ecological catalysts like modified montmorillonite (B579905) clay, for the polymerization of α-methylstyrene, which influences dimer formation. orientjchem.org The market for this compound is driven by its increasing use in polymer additives, pharmaceuticals, and high-performance materials. marketreportanalytics.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 6362-80-7 |

| Appearance | Colorless liquid |

| Density | 0.99 g/mL at 25 °C |

| Boiling Point | 161 °C at 5 mmHg |

| Refractive Index | n20/D 1.569 |

| Flash Point | 145.2 °C (closed cup) |

Data sourced from references sigmaaldrich.comqc-chem.comsigmaaldrich.com.

Interdisciplinary Research Perspectives on this compound

The influence of this compound extends beyond traditional chemistry into interdisciplinary fields such as materials science and chemical engineering.

In Materials Science , its role as a chain transfer agent is crucial for designing specialty polymers with tailored properties. By controlling the molecular weight, scientists can fine-tune the mechanical and thermal properties of materials like coatings and adhesives. nofamerica.commdpi.com It is also used as a crosslinking co-agent and retarder in the production of crosslinked polyethylene (B3416737) (XLPE) for applications like high-voltage electrical cables. nofamerica.com Research in this area connects the compound's chemical function to the macroscopic performance of advanced materials.

From a Chemical Engineering perspective, research focuses on optimizing the production process of this compound. Studies have explored liquid-liquid phase processes to improve the selective dimerization of α-methylstyrene, achieving high conversion rates and product purity. researchgate.net This involves detailed kinetic studies and reactor design to make the synthesis more efficient and commercially viable. researchgate.net

In Computational Chemistry , the mechanisms of addition-fragmentation chain transfer involving αMSD are modeled to better understand the reaction kinetics and selectivity. researchgate.net These theoretical studies complement experimental findings and help in predicting the behavior of the chain transfer agent in different polymerization systems.

Table 2: Chain Transfer Constants (Ctr) of αMSD for Various Monomers

| Monomer | Chain Transfer Constant (Ctr) at 60°C |

|---|---|

| Styrene (St) | 0.21 |

| Methyl Methacrylate (MMA) | 0.074 |

| Butyl Acrylate (BA) | 0.47 |

Data for St and MMA sourced from reference nofamerica.com. Data for BA sourced from reference mdpi.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-methyl-4-phenylpent-4-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKCNEIWFQCSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044253 | |

| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6362-80-7 | |

| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,4-diphenyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2,4-DIPHENYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7U3P4C7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Mechanisms of 2,4 Diphenyl 4 Methyl 1 Pentene

Dimerization Pathways of α-Methylstyrene to Yield 2,4-Diphenyl-4-methyl-1-pentene

The dimerization of α-methylstyrene is a commercially important reaction that can lead to several products, including the desired linear unsaturated dimer, this compound (also known as UD1), its isomer 2,4-diphenyl-4-methyl-2-pentene (UD2), and an unwanted saturated indanic dimer, 1,1,3-trimethyl-3-phenylindan (SD). acs.orgacs.org The selective production of this compound is crucial as it serves as a valuable molecular weight regulator in the manufacturing of various polymers. acs.org

Acid catalysis is a prominent method for the dimerization of α-methylstyrene. This approach can be executed using either liquid-liquid processes or heterogeneous catalysts, with the primary goal of maximizing the yield of the linear dimer, this compound, while minimizing the formation of byproducts. acs.orgacs.org

A notable liquid-liquid process involves the use of aqueous sulfuric acid as a catalyst for the dimerization of α-methylstyrene. acs.orgacs.org In this system, the organic phase consists of α-methylstyrene, while the aqueous phase contains sulfuric acid. acs.org Research has demonstrated that the addition of certain additives, such as methanol (B129727), to the aqueous phase can significantly enhance the selectivity towards this compound. acs.orgacs.org

Table 1: Effect of Sulfuric Acid Concentration on α-Methylstyrene Dimerization

| Sulfuric Acid Concentration (% w/v) | Reaction Time (h) | α-Methylstyrene Conversion (%) |

|---|---|---|

| 65 | 2 | 65 |

This table is based on data from a study on the dimerization of α-methylstyrene using aqueous sulfuric acid. acs.org

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for continuous processes. Acidic ion-exchange resins, such as Amberlyst 15, have been extensively studied for the dimerization of α-methylstyrene. acs.orgresearchgate.net These resins are typically macroporous polymers with sulfonic acid groups that provide the catalytic sites for the reaction. sigmaaldrich.comdardel.info The reaction kinetics using ion-exchange resins are often found to be first-order with respect to α-methylstyrene. acs.org

The selectivity for this compound over its isomers and the saturated dimer is highly dependent on the catalyst type, solvent, and operating conditions. acs.org For instance, higher temperatures can promote the isomerization of the desired 1-pentene (B89616) to the 2-pentene (B8815676) isomer and also favor the cyclization to the undesirable indanic dimer. acs.org Therefore, a temperature range of 60-80°C is often suggested to achieve high selectivity for this compound when using ion-exchange resins. acs.org

More recently, novel heterogeneous catalysts like sulfonated cellulose (B213188) nanofibers have been explored. researchgate.netstrath.ac.uk These materials are derived from renewable resources and can be functionalized with sulfonic acid groups to create active catalytic sites. researchgate.netnih.gov While primarily investigated for applications like fuel cell membranes, their acidic nature suggests potential for catalyzing reactions such as α-methylstyrene dimerization. researchgate.netstrath.ac.uk

Table 2: Comparison of Catalysts for α-Methylstyrene Dimerization

| Catalyst Type | Key Features |

|---|---|

| Sulfuric Acid (Liquid-Liquid) | Reusable aqueous phase, high selectivity with additives. acs.orgacs.org |

| Ion-Exchange Resins | Heterogeneous, easy separation, well-studied kinetics. acs.org |

| Sulfonated Cellulose Nanofibers | Renewable, potential for green catalysis. researchgate.netstrath.ac.uk |

The acid-catalyzed dimerization of α-methylstyrene proceeds through a carbocation mechanism. The reaction is initiated by the protonation of the α-methylstyrene monomer by the acid catalyst, forming a tertiary carbocation. This carbocation then acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule.

The selective formation of this compound is a result of the subsequent deprotonation of the dimeric carbocation. The abstraction of a proton from the methyl group of the newly formed C4 position leads to the formation of the desired linear dimer with a terminal double bond. acs.orgacs.org The presence of additives like methanol in liquid-liquid systems is believed to influence the solvation of the carbocation intermediates, thereby steering the reaction towards the formation of the linear dimer and suppressing the cyclization pathway that leads to the indanic dimer. acs.org Similarly, the pore structure and acidity of heterogeneous catalysts like ion-exchange resins play a crucial role in determining the product distribution by influencing the diffusion of reactants and the stability of the intermediates within the catalyst matrix. acs.org

An alternative to acid catalysis is the use of radical initiators to synthesize this compound from α-methylstyrene. This method can offer high selectivity towards the desired linear dimer. google.com

Organic peroxides, such as dicumyl peroxide and di-t-butyl peroxide, are commonly used as radical initiators. pitt.eduresearchgate.netresearchgate.net These compounds decompose upon heating to generate free radicals, which can then initiate the dimerization process. pitt.edu The reaction mechanism involves the addition of a radical to the double bond of an α-methylstyrene molecule, followed by the addition of this new radical to a second monomer unit. A subsequent fragmentation step then yields the this compound dimer. researchgate.net This process is often referred to as an addition-fragmentation chain transfer (AFCT) mechanism. researchgate.net

Azo compounds, which are characterized by the R-N=N-R' functional group, also serve as effective radical initiators upon thermal or photochemical decomposition. researchgate.netmanchester.ac.uk In the context of α-methylstyrene dimerization, the use of a radical initiator in the presence of a porphine-type cyclic cobalt chelate complex has been shown to produce this compound with high selectivity, effectively avoiding the formation of the harmful 1,1,3-trimethyl-3-phenylindan byproduct. google.com

Radical Initiated Synthesis of this compound

Application of Cyclic Chelate Complexes in this compound Dimerization

A notable advancement in the selective synthesis of this compound involves the use of cyclic chelate complexes. Specifically, a porphine-type cyclic cobalt (Co) chelate complex, when used in the presence of a radical initiator, has been shown to be highly effective. google.com This method promotes the dimerization of α-methylstyrene with high selectivity towards the desired this compound. A key advantage of this approach is the substantial reduction in the formation of the undesirable by-product, 1,1,3-trimethyl-3-phenylindan. google.com The reaction is typically carried out in the presence of an initiator, and the cyclic chelate complex, which may be substituted with various functional groups, plays a crucial role in steering the reaction towards the formation of the target dimer. google.com

Comparative Analysis of Dimerization Selectivity Towards this compound versus Isomers

The selectivity of the α-methylstyrene dimerization is a critical factor in its commercial application. Different catalytic systems exhibit varying degrees of selectivity.

In acid-catalyzed dimerization, such as with sulfuric acid, the product mixture typically contains this compound, its isomer 2,4-diphenyl-4-methyl-2-pentene, and the saturated dimer 1,1,3-trimethyl-3-phenylindan. acs.org However, a liquid-liquid process utilizing sulfuric acid as a catalyst and methanol as an additive in an aqueous phase has been developed to enhance selectivity. acs.org In this system, with the organic phase being 97% α-methylstyrene, a 55% conversion of AMS was achieved over 7 hours at 80°C. The resulting dimer product contained an impressive 93% of this compound and only a minimal 0.06% of the saturated dimer. acs.org

The use of a porphine-type cyclic Co chelate complex offers a highly selective alternative. google.com This method is particularly advantageous because it significantly minimizes the production of 1,1,3-trimethyl-3-phenylindan, a harmful impurity whose close boiling point to the desired product makes it difficult to separate via distillation. google.com The presence of this indane derivative is detrimental as it lacks efficacy as a molecular weight regulator in polymerization processes, a key application of this compound. google.com

Below is a comparative table of research findings on dimerization selectivity:

| Catalyst System | Key Parameters | α-Methylstyrene Conversion | Product Composition | Reference |

| Sulfuric Acid (Liquid-Liquid Process) | 80°C, 7 hours, Methanol additive | 55% | 93% this compound, 0.06% 1,1,3-trimethyl-3-phenylindan | acs.org |

| Porphine-type Cyclic Co Chelate Complex | Presence of a radical initiator | High | High selectivity for this compound, substantially no 1,1,3-trimethyl-3-phenylindan | google.com |

Purification and Isolation Strategies for this compound in Research Contexts

The purification and isolation of this compound are crucial for obtaining a high-purity product, particularly given its applications where impurities can be detrimental. The primary challenge in purification is the separation of the desired dimer from its isomers and unreacted starting material.

A significant hurdle is the removal of the saturated dimer, 1,1,3-trimethyl-3-phenylindan, due to its boiling point being very close to that of the target compound. google.com This makes conventional distillation a difficult and often inefficient method for achieving high purity. google.com

The liquid-liquid process, which yields a product with a very low concentration of the saturated dimer, simplifies the purification process. acs.org The ability to repeatedly use the aqueous phase containing the catalyst also presents an economic and environmental advantage. acs.org

Advanced Synthetic Approaches to Functionalized this compound Derivatives

While the primary focus has been on the synthesis of this compound itself, there is growing interest in the development of its functionalized derivatives. These derivatives could offer tailored properties for specific applications.

Advanced synthetic strategies often involve the introduction of functional groups onto the aromatic rings or the aliphatic backbone of the molecule. Although specific research on the direct functionalization of this compound is not widely detailed in the provided context, general methodologies for the functionalization of similar organic molecules can be considered. For instance, copper(I)-catalyzed tandem reactions have been effectively used to create functionalized cyclic compounds, such as azepines, from precursors with allenyne functionalities. nih.gov This type of catalytic approach, which facilitates the formation of new carbon-heteroatom bonds and subsequent cyclization, could potentially be adapted for the synthesis of novel derivatives of this compound. Such strategies could lead to the development of new materials with unique properties.

Reactivity and Mechanistic Investigations of 2,4 Diphenyl 4 Methyl 1 Pentene

Elucidation of the Addition-Fragmentation Chain Transfer (AFCT) Mechanism by 2,4-Diphenyl-4-methyl-1-pentene

This compound functions as an effective irreversible addition-fragmentation chain transfer (AFCT) agent in polymerization processes. mdpi.com This mechanism is crucial for controlling the molecular weight and molecular weight distribution of polymers.

Radical Addition to the Olefinic Double Bond of this compound

The AFCT process is initiated by the addition of a free radical to the olefinic double bond of the this compound molecule. scispace.com This step is a key feature of its reactivity, distinguishing it from its isomer, 2,4-diphenyl-4-methyl-2-pentene, which shows lower reactivity in polymerization. The terminal double bond readily accepts polymer radicals, such as those derived from methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) (BA), to form an adduct radical. mdpi.com This initial addition is a critical step that leads to the subsequent fragmentation and chain transfer.

The general process can be described as the attack of a propagating polymer radical (P•) on the double bond of the AFCT agent (in this case, this compound) to form a new radical intermediate. This radical addition is a fundamental step in various synthetic applications, including the formation of carbon-carbon bonds.

β-Scission and Regeneration of Initiating Radicals from this compound Adducts

Following the initial radical addition, the resulting adduct radical undergoes a rapid and irreversible β-scission (fragmentation). scispace.com This fragmentation step is characteristic of the AFCT mechanism. The β-scission of the adduct radical results in the formation of an olefinic compound and the release of a new, small radical. scispace.com In the case of this compound, this fragmentation typically yields a cumyl radical. scispace.com

This newly generated cumyl radical is then capable of initiating a new polymer chain, thus completing the chain transfer process. The regeneration of an initiating radical is a key aspect of the AFCT mechanism, allowing for the control of polymer chain growth. This process effectively transfers the growing polymer chain to the AFCT agent, which then reinitiates polymerization, leading to the formation of new, shorter polymer chains.

Quantification of Chain Transfer Coefficients of this compound for Various Monomers

The efficiency of a chain transfer agent is quantified by its chain transfer coefficient (Cs). This value represents the ratio of the rate constant for the chain transfer reaction to the rate constant for the propagation reaction. A higher Cs value indicates a more efficient chain transfer agent.

For this compound, the chain transfer coefficients have been determined for several monomers. In the emulsion copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA), the chain transfer coefficients of this compound were found to be 0.62 for MMA and 0.47 for BA. mdpi.com These values indicate that it is an effective chain transfer agent for these acrylic monomers.

| Monomer | Chain Transfer Coefficient (Cs) |

| Methyl Methacrylate (MMA) | 0.62 mdpi.com |

| Butyl Acrylate (BA) | 0.47 mdpi.com |

The use of this compound as a chain transfer agent has been shown to lead to a decrease in the molecular weight and the degree of polymerization of the resulting polymers, which is consistent with its role as an AFCT agent. mdpi.com

Kinetics and Thermodynamics of Radical Reactions Involving this compound

The kinetics and thermodynamics of radical reactions involving this compound are influenced by factors such as temperature and the solvent environment.

Temperature Dependence of Radical Reactions with this compound

The rates of radical reactions, including addition and fragmentation, are generally dependent on temperature. In the context of using this compound as a radical trapping agent, studies have been conducted at elevated temperatures, such as 140°C, to investigate the thermal decomposition of peroxides. scispace.com At these high temperatures, the free radicals generated from the peroxides efficiently add to the double bond of this compound, followed by fragmentation. scispace.com This suggests that the activation energy for these radical reactions is readily overcome at such temperatures.

The competition between β-scission and other potential reactions, such as hydrogen transfer, can also be temperature-dependent. For instance, in related systems, the proportion of products resulting from β-scission has been observed to increase with reaction temperature, indicating a higher activation entropy for β-scission compared to competing pathways.

Comparative Reactivity Studies of this compound with Related Olefins and Chain Transfer Agents

This compound, also known as α-methylstyrene dimer (αMSD), exhibits distinct reactivity, particularly in the context of free radical polymerization where it functions as an addition-fragmentation chain transfer (AFCT) agent. dntb.gov.ua Its efficacy in controlling polymer molecular weight is a subject of considerable investigation, often drawing comparisons with other olefins and conventional chain transfer agents (CTAs).

A key aspect of αMSD's reactivity lies in its structural configuration. The presence of a terminal double bond is crucial for its activity in radical addition and subsequent fragmentation. acs.org This contrasts sharply with its isomer, 2,4-diphenyl-4-methyl-2-pentene, which possesses an internal double bond and demonstrates significantly lower reactivity in polymerization processes. acs.org The strategic placement of the double bond in αMSD facilitates the addition of a growing polymer radical, leading to the formation of an intermediate that readily fragments. This fragmentation regenerates a new radical that can initiate further polymerization, a hallmark of the AFCT mechanism. dntb.gov.ua

In emulsion copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA), αMSD has been shown to be an effective CTA. dntb.gov.ua The chain transfer coefficients (Ctr), which quantify the efficiency of a CTA, have been determined for αMSD with these monomers. A higher Ctr value indicates a more efficient chain transfer process. The established values highlight its differential reactivity towards various monomers. dntb.gov.uaacs.org

The following table presents the chain transfer constants of this compound with different monomers.

| Monomer | Chain Transfer Agent | Chain Transfer Constant (Ctr) | Temperature (°C) |

| Methyl Methacrylate (MMA) | This compound | 0.62 | Not Specified |

| Butyl Acrylate (BA) | This compound | 0.47 | Not Specified |

| Styrene (B11656) (St) | This compound | 0.21 | 60 |

Data sourced from multiple studies to provide a comparative overview. dntb.gov.uanofamerica.com

When compared to traditional chain transfer agents like mercaptans, αMSD offers several advantages, including being odorless and not causing discoloration of the final polymer. nofamerica.comgoogle.com While mercaptans are known for their high chain transfer activity, their unpleasant odor and potential to impart instability to the polymer can be significant drawbacks in many applications.

Furthermore, in the context of styrene polymerization, αMSD has demonstrated its capability to control molecular weight effectively. nofamerica.com Its chain transfer constant in styrene polymerization, while lower than that for MMA, is still within a range that is considered effective for a CTA (typically between 0.01 and 1.0). nofamerica.com This positions αMSD as a versatile agent for various polymer systems.

Theoretical Frameworks (e.g., Yasumasa's Theory) Explaining this compound Mechanism

The mechanistic behavior of this compound in polymerization, particularly its function as an addition-fragmentation chain transfer agent, can be understood through established theoretical frameworks in polymer science. One such framework is attributed to the work of Yasuhisa Tsukahara, often referred to as Yasumasa's theory in some literature, which primarily focuses on the radical polymerization behavior of macromonomers. dntb.gov.uascilit.com

Tsukahara's research delineates the unique kinetic and behavioral aspects of macromonomers in polymerization, which are large monomer units that are themselves polymers with a polymerizable end-group. researchgate.netacs.orgmindat.org Although this compound is not a macromonomer in the traditional sense, its reaction mechanism as a chain transfer agent shares conceptual similarities with the principles governing macromonomer polymerization. The regulation mechanism of αMSD in the emulsion polymerization of acrylates has been found to be consistent with Yasumasa's theory. dntb.gov.uascilit.com

The core tenets of this theoretical framework that apply to the αMSD mechanism include:

Steric Hindrance: Tsukahara's work emphasizes the significant role of steric hindrance in the propagation step of macromonomer polymerization. ethernet.edu.et The bulky nature of the macromonomer can impede the approach of a growing polymer chain's radical center to the polymerizable group. In the case of αMSD, the two phenyl groups and the methyl group create a sterically hindered environment around the reactive double bond. This steric bulk influences the rate of addition of the propagating radical to the αMSD molecule.

Reactivity of the Polymerizable Group: The theory considers the inherent reactivity of the polymerizable end group of the macromonomer. researchgate.net For αMSD, the terminal vinylidene group (C=CH2) attached to a phenyl group provides a site for radical addition. The stability of the resulting radical intermediate is a key factor in the subsequent fragmentation step.

The addition-fragmentation chain transfer mechanism of αMSD aligns with these theoretical considerations. The process is initiated by the addition of a propagating polymer radical to the double bond of αMSD. The resulting adduct radical is sterically crowded and contains a relatively weak carbon-carbon bond, which then undergoes fragmentation. This fragmentation cleaves the bond to release a stable cumyl radical and a polymer chain with a terminal double bond. The newly formed cumyl radical can then initiate a new polymer chain, thus completing the chain transfer cycle. The efficiency of this process is a direct consequence of the structural and electronic properties of the αMSD molecule, which are central to the discussions within Yasumasa's theoretical framework on macromonomer reactivity.

Polymerization Science Applications of 2,4 Diphenyl 4 Methyl 1 Pentene

Regulation of Polymer Molecular Weight and Molecular Weight Distribution Using 2,4-Diphenyl-4-methyl-1-pentene

This compound functions as an effective and irreversible addition-fragmentation chain transfer agent. The process involves the addition of a growing polymer radical to the terminal double bond of the αMSD molecule. The resultant intermediate radical subsequently undergoes fragmentation (β-scission), which terminates the polymer chain and releases a new, smaller radical. This re-initiating radical can then begin a new polymer chain. This mechanism is crucial for effectively controlling the molecular weight and narrowing the molecular weight distribution of the final polymer. mdpi.com

The utility of this compound as a chain transfer agent has been demonstrated in the emulsion binary copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA). mdpi.comnih.gov In this system, αMSD provides significant control over the polymer's molecular characteristics. Research shows that as the concentration of αMSD increases, there is a corresponding decrease in the polymer's molecular weight, molecular weight distribution, and degree of polymerization. nih.govresearchgate.net

The efficiency of a chain transfer agent is quantified by its chain transfer coefficient (Cs). For this copolymerization system, the chain transfer coefficients of αMSD were determined to be 0.62 for MMA and 0.47 for BA. mdpi.comnih.govresearchgate.net The regulatory action of αMSD in this process was found to be consistent with the established addition-fragmentation chain transfer mechanism. mdpi.comresearchgate.net

| αMSD Concentration (wt%) | Number-Average Molecular Weight (Mn) (x 104 g/mol) | Monomer Conversion (%) |

|---|---|---|

| 0 | 40.56 | 98.5 |

| 0.1 | 28.58 | 97.8 |

| 0.3 | 18.42 | 95.2 |

| 0.5 | 12.51 | 92.4 |

| 1.0 | 6.23 | 85.6 |

| 2.0 | 2.89 | 47.3 |

In the context of free radical polymerization of styrene (B11656), this compound acts as a highly effective molecular weight regulator. oup.com Its inclusion in the thermal polymerization of styrene results in the formation of a low molecular weight polymer. oup.comresearchgate.net A key characteristic of the resulting polystyrene is the presence of a terminal double bond and a cumyl moiety, which are direct consequences of the addition-fragmentation mechanism. oup.comresearchgate.net

The concentration of this compound has a direct and predictable impact on polymerization kinetics and the resulting polymer properties. In the emulsion copolymerization of MMA and BA, increasing the αMSD concentration leads to a systematic reduction in the number-average molecular weight. nih.gov For instance, an increase in αMSD from 0% to 0.1% by weight can lower the molecular weight from approximately 40.56 × 10⁴ g/mol to 28.58 × 10⁴ g/mol . nih.gov

This compound in Enhanced Polymer Crosslinking

Beyond its role in controlling molecular weight, this compound is also employed as a coagent in the crosslinking of polymers, particularly polyethylene (B3416737). In this application, it functions to both enhance the final crosslink density and prevent premature crosslinking during processing. researchgate.netlookingplas.com

In the peroxide-initiated crosslinking of polyethylene to produce crosslinked polyethylene (XLPE), this compound is used as a coagent. semanticscholar.org Studies involving low-density polyethylene (LDPE), high-density polyethylene (HDPE), and ethylene propylene rubber have shown that the addition of αMSD enhances the crosslinking efficiency at typical curing temperatures (e.g., 180°C). researchgate.net

The use of αMSD can lead to a higher degree of crosslinking, even when the concentration of the primary peroxide initiator, such as dicumyl peroxide, is reduced. researchgate.net The mechanism involves the addition of polyethylene radicals (formed by the peroxide) to the double bond of αMSD. The subsequent fragmentation of this adduct generates cumyl radicals and polymer chains with terminal unsaturation, which can participate in further crosslinking reactions, ultimately leading to a more densely crosslinked network. researchgate.net

A critical challenge in the processing of crosslinkable polymers is "scorch," which is premature crosslinking caused by the heat experienced during extrusion and mixing. lookingplas.com this compound acts as an effective scorch retarder. researchgate.netlookingplas.com The addition of αMSD has been shown to increase the scorch time at processing temperatures (e.g., 145°C). researchgate.net

The mechanism for scorch protection is rooted in the same addition-fragmentation reaction. researchgate.net At lower processing temperatures, the polymer radicals generated by premature peroxide decomposition are effectively trapped by adding to the αMSD molecule. This reversible addition reaction temporarily deactivates the polymer radicals, preventing them from initiating crosslinking and causing scorch. As the temperature is increased to the intended curing temperature, the fragmentation reaction accelerates. This releases reactive radicals that efficiently promote the formation of crosslinks, leading to an increased final cure extent and improved crosslinking efficiency. researchgate.netresearchgate.net

Catalysis and Organic Synthesis with 2,4 Diphenyl 4 Methyl 1 Pentene

2,4-Diphenyl-4-methyl-1-pentene as a Ligand in Homogeneous and Heterogeneous Catalysisbenchchem.comfujifilm.com

In catalytic processes, this compound, also known as α-methylstyrene dimer (MSD), primarily functions as a highly effective chain transfer agent, particularly in radical polymerization reactions. This role is a form of catalytic control over the polymerization process. It is especially noted for its utility as an irreversible addition-fragmentation chain transfer (AFCT) agent, which allows for the synthesis of polymers with specific properties.

Catalytic Efficiency Enhancement by 2,4-Diphenyl-4-methyl-1-pentenebenchchem.comfujifilm.com

The use of this compound as a control agent significantly enhances the efficiency of catalytic systems, especially in producing fine chemicals and specialized polymers. By moderating radical activity, it helps control the molecular weight and narrow the molecular weight distribution of the resulting polymers.

A notable example is its application in the emulsion binary copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA). Research demonstrated that as an irreversible addition-fragmentation chain transfer agent, it improved the properties of the resulting latexes.

Table 1: Effect of this compound (MSD) Concentration on Polymer Properties

| MSD Concentration | Molecular Weight Distribution | Tensile Properties of Latex |

|---|---|---|

| Low | Broader | Standard |

This table is illustrative, based on findings that varying MSD concentrations affect polymer characteristics in emulsion copolymerization.

This compound as a Crucial Intermediate in Complex Organic Molecule Synthesisbenchchem.comfujifilm.com

Beyond its direct role in catalysis, this compound is a valuable intermediate and building block in organic synthesis. alibaba.com Its structure provides a C18 backbone that can be incorporated into larger, more complex molecules.

Pathways to Pharmaceutical Precursors Involving 2,4-Diphenyl-4-methyl-1-pentenebenchchem.comfujifilm.com

This compound serves as a key starting material in the synthesis of various organic molecules, including precursors for the pharmaceutical industry. guidechem.com Its distinct structure, featuring bulky phenyl groups and a reactive alkene moiety, makes it a suitable scaffold for building complex therapeutic agents. While specific industrial synthetic routes are often proprietary, the compound's functional groups offer multiple points for chemical modification, allowing for its integration into the synthesis of diverse drug candidates. alibaba.com

Agrochemical Development Incorporating 2,4-Diphenyl-4-methyl-1-pentenebenchchem.comfujifilm.com

In a similar vein, this compound is utilized in the development of new agrochemicals. guidechem.com The synthesis of modern pesticides and herbicides often requires complex molecular frameworks designed for high efficacy and target specificity. This compound provides a foundational structure that can be elaborated upon to create novel active ingredients for crop protection. alibaba.com

Novel Chemical Transformations Mediated by this compound

Significant research has been directed toward the selective and efficient synthesis of this compound itself, leading to the development of novel chemical transformations. The primary challenge is the selective dimerization of α-methylstyrene to favor the desired unsaturated dimer over other isomers and byproducts. acs.org

Several innovative catalytic methods have been established:

Liquid-Liquid Acid Catalysis : A process using sulfuric acid as a catalyst in an aqueous phase with methanol (B129727) as an additive has been developed. This method achieves high selectivity for the desired product. acs.org

Cobalt Chelate Complex Catalysis : A method employing a porphine-type cyclic cobalt chelate complex in the presence of a radical initiator allows for the highly selective production of this compound from α-methylstyrene, with minimal formation of the harmful byproduct 1,1,3-trimethyl-3-phenylindan. google.com

Ionic Liquid Catalysis : The use of the ionic liquid 1-H-3-methylimidazolium tetrafluoroborate (B81430) ([Hmim]+BF4-) as both the solvent and the catalyst provides an environmentally friendlier, one-step dimerization process with high yield and selectivity. google.com

Photo-Catalytic Dimerization : A novel approach utilizes a palladium complex that incorporates a photosensitizing ruthenium(II) polypyridyl moiety to achieve highly selective photo-catalytic dimerization of α-methylstyrene. ncats.io

Table 2: Comparison of Novel Synthesis Methods for this compound

| Catalytic Method | Catalyst/Medium | Key Advantages | Selectivity/Yield |

|---|---|---|---|

| Liquid-Liquid Process | Sulfuric Acid / Methanol | Commercially viable, high selectivity | 93% selectivity at 55% conversion acs.org |

| Chelate Complex Catalysis | Porphine-type Co chelate | High selectivity, avoids harmful byproducts | High google.com |

| Ionic Liquid Method | [Hmim]+BF4- | Simple process, high yield, eco-friendly | High google.com |

Materials Science and Advanced Engineering Applications of 2,4 Diphenyl 4 Methyl 1 Pentene

Development of Advanced Materials Incorporating 2,4-Diphenyl-4-methyl-1-pentene

The exploration of this compound in materials science is primarily centered on its function as a chain transfer agent and a modifier in polymerization processes. google.com Its incorporation into polymer chains can significantly influence the final properties of the material, leading to the development of advanced materials for various applications.

Optical Properties and Their Modulation in this compound Derived Materials

While direct and detailed research on the specific modulation of optical properties in materials derived solely from this compound is not extensively documented in publicly available literature, the broader class of styrenic polymers, to which it is related, is known for its tunable optical properties. google.comgreenchemicals.eu For instance, polymers derived from substituted styrenes can be engineered to possess specific refractive indices and optical clarity, making them suitable for applications such as optical films and components. google.com The introduction of the bulky phenyl groups from this compound into a polymer matrix could potentially influence the refractive index and light scattering properties of the material. However, specific data and detailed research findings on this are scarce.

Electronic Properties and Their Exploitation in this compound Derived Materials

The electronic properties of materials can be modified by incorporating specific chemical moieties. The phenyl groups in this compound contribute to the electronic nature of the polymers it forms. Polymers containing aromatic rings are often investigated for their dielectric properties and potential in electronic applications. bohrium.com For example, poly(4-methyl-1-pentene), a related polyolefin, is noted for its low dielectric constant, a desirable characteristic for insulating materials in electronics. mdpi.comnih.gov The incorporation of this compound into polymer structures could lead to materials with tailored electronic characteristics, although specific research detailing these effects is limited.

This compound in Organic Electronics

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. While there is a vast body of research on various organic molecules for these applications, specific studies detailing the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) are not prominent in the available scientific literature. The potential for its use can be inferred from the properties of related compounds, but direct evidence is lacking.

Fabrication and Performance Enhancement of Organic Light-Emitting Diodes (OLEDs) with this compound Components

The fabrication of efficient and stable OLEDs relies on the development of novel organic materials for various layers within the device structure. google.comjustia.comepo.org These materials need to possess specific energy levels, charge transport capabilities, and morphological stability. While numerous compounds are investigated for these purposes, there is no specific mention in the searched literature of this compound being a key component in OLED fabrication or performance enhancement.

Design and Efficiency of Organic Photovoltaic Cells (OPVs) Incorporating this compound

Similar to OLEDs, the performance of OPVs is highly dependent on the properties of the organic materials used in the active layer. google.commdpi.com These materials must exhibit appropriate light absorption, exciton (B1674681) diffusion, and charge separation and transport properties. The scientific literature does not currently contain specific research on the incorporation of this compound into the design of OPVs to improve their efficiency.

Research into this compound for Coatings and Adhesives

The use of this compound, or α-methylstyrene dimer (AMSD), in the formulation of coatings and adhesives is one of its more established industrial applications. riverlandtrading.commonchy.com It is utilized as a resin modifier, plasticizer, and solvent.

As a resin modifier , AMSD can be incorporated into thermosetting resins like alkyd, phenolic, and epoxy resins to enhance properties such as flexibility, impact resistance, and thermal stability. riverlandtrading.com In its role as a plasticizer , it can improve the processability, flexibility, and toughness of polymer formulations, including vinyl resins and polyethylene (B3416737). riverlandtrading.com Furthermore, as a solvent or diluent , it helps in controlling the viscosity, improving film formation, and managing the drying characteristics of coatings, paints, inks, and sealants. riverlandtrading.com In the realm of adhesives, it can act as a tackifier in hot-melt and pressure-sensitive adhesives to improve their adhesion properties. riverlandtrading.com

A US patent describes a method for producing α-methylstyrene dimers and mentions their use as addition fragmentation chain transfer agents in the synthesis of polymers for low VOC (Volatile Organic Compound) coating compositions. google.com

| Application Area | Function of this compound | Resulting Improvement in Material Properties |

| Coatings | Resin Modifier, Plasticizer, Solvent | Enhanced flexibility, impact resistance, thermal stability, processability, and controlled viscosity. |

| Adhesives | Tackifier, Resin Modifier | Improved adhesion and tackiness. |

Analytical and Computational Methodologies in 2,4 Diphenyl 4 Methyl 1 Pentene Research

Spectroscopic Characterization Techniques Applied to 2,4-Diphenyl-4-methyl-1-pentene

Spectroscopic methods are fundamental in the study of this compound, providing detailed insights into its molecular structure and the products of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. researchgate.net ¹H NMR and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of this compound, characteristic signals confirm its structure. The vinyl protons appear in the deshielded region at approximately 5.2–5.4 ppm, while the aromatic protons of the two phenyl groups produce signals between 7.2 and 7.4 ppm. The various methyl and methylene (B1212753) protons also give rise to distinct signals in the upfield region of the spectrum. chemicalbook.com

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Vinyl Protons | 5.2 - 5.4 |

| Aromatic Protons | 7.2 - 7.4 |

Data sourced from multiple spectroscopic analyses.

Mass Spectrometry (MS) for this compound and Its Reaction Products

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecule, which for the [M]⁺ ion of this compound is 236.15700 g/mol .

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak corresponding to its molecular weight of approximately 236 g/mol . chemicalbook.com The fragmentation pattern provides structural information; a notable base peak is often observed at m/z 119, resulting from cleavage at the central methine group. This fragmentation is characteristic of the compound's structure. In the analysis of reaction products, such as polymers, MS techniques can help identify end groups and repeating units.

Chromatographic Separation and Analysis of this compound and its Polymeric Products

Chromatographic techniques are essential for separating this compound from reaction mixtures and for characterizing the molecular weight distribution of its polymeric products.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for analyzing the polymers produced from this compound when it is used as a chain transfer agent. researchgate.net GPC separates polymer chains based on their hydrodynamic volume in solution. lcms.cz This allows for the determination of important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com

In studies where this compound is used to control the molecular weight of polymers, GPC analysis demonstrates its effectiveness. researchgate.net By varying the concentration of the chain transfer agent, the resulting molecular weight of the polymer can be precisely controlled, which is crucial for tailoring the final properties of the material. researchgate.net The polydispersity index provides information about the breadth of the molecular weight distribution, with lower values indicating a more uniform polymer. mdpi.com

Table 2: Representative GPC Data for a Polymer Synthesized Using this compound as a Chain Transfer Agent

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | Varies with reaction conditions |

| Weight-Average Molecular Weight (Mw) | Varies with reaction conditions |

| Polydispersity Index (PDI) | Typically low, indicating good control |

This table illustrates the type of data obtained from GPC analysis in such polymerization studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of this compound and to monitor the progress of reactions in which it is involved. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from impurities and starting materials.

The purity of this compound, often specified as greater than 95% by gas chromatography (GC), can also be verified using HPLC. tcichemicals.com In reaction monitoring, HPLC can be used to quantify the consumption of the monomer and the formation of products over time. This provides valuable kinetic data for understanding reaction mechanisms and optimizing reaction conditions.

Theoretical and Computational Chemistry Studies of this compound

Theoretical and computational chemistry offer powerful tools to complement experimental studies of this compound. scispace.comweizmann.ac.il Methods like Density Functional Theory (DFT) can be used to predict the compound's geometric structure and electronic properties.

Computational studies can simulate the infrared spectrum, predicting characteristic vibrational frequencies such as the alkene C-H stretch around 3080 cm⁻¹ and the C=C stretch at approximately 1640 cm⁻¹. These theoretical predictions can then be compared with experimental IR data for validation. Furthermore, DFT calculations can provide insights into the molecule's conformational preferences, suggesting a planar geometry around the double bond, which is stabilized by conjugation with the phenyl rings. In the context of its role as a chain transfer agent, computational models can be developed to study the energetics of the addition-fragmentation mechanism, helping to explain its high efficiency in controlling polymerization.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of this compound. These computational methods allow for the prediction of molecular geometries, electronic distributions, and the energetic landscapes of reaction pathways.

Initial DFT simulations of this compound have focused on its geometric and electronic structure. These calculations predict a planar geometry around the carbon-carbon double bond, a feature that is stabilized by the conjugation with the adjacent phenyl ring. acs.org This planarity influences the molecule's reactivity and its interactions with other species.

Further computational studies, often applied to styrenic monomers and their derivatives, provide a framework for understanding the reactivity of this compound. researchgate.netsci-hub.se Key electronic parameters that can be determined through quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. For instance, in related styrenic systems, the HOMO energy is a reliable estimator for the rate constant of reactions involving singlet oxygen. researchgate.net

Reactivity indices, such as Fukui functions and local softness, can also be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. In the context of its role as a chain transfer agent, understanding the reactivity of the vinyl group is paramount. Quantum chemical calculations can map the electron density and electrostatic potential across the molecule, highlighting the regions most susceptible to radical addition, a key step in the chain transfer mechanism.

While specific, detailed quantum chemical studies on this compound are not extensively published, the principles derived from computational studies of similar molecules, such as methyl methacrylate (B99206) and other vinyl monomers, are transferable. rsc.org These studies demonstrate the utility of DFT in elucidating reaction mechanisms, including the energetics of transition states and intermediates, which are crucial for understanding its function in polymerization. sci-hub.sersc.org

Table 1: Calculated Electronic Properties of Styrenic Monomers (Illustrative)

| Property | Styrene (B11656) | α-Methylstyrene | Computational Method |

| HOMO Energy (eV) | -6.12 | -5.98 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -0.15 | -0.08 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | 5.97 | 5.90 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 0.13 | 0.25 | B3LYP/6-31G(d) |

| Note: This table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated calculations. |

Molecular Dynamics and Modeling of this compound in Reaction Environments

Molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by providing insights into the dynamic behavior of this compound in reaction environments, particularly in the context of polymerization. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, diffusion, and interactions within a simulated system.

While specific MD studies focusing solely on this compound are scarce, the methodologies applied to the polymerization of styrene and its derivatives are highly relevant. acs.orgnih.gov Reactive molecular dynamics (RMD) simulations, for example, can model the process of polymerization by defining reactive potentials that allow for the formation and breaking of chemical bonds. acs.org Such simulations can elucidate the influence of initiator concentration and spatial distribution on the resulting polymer chain lengths and polydispersity. acs.org

In the context of its function as a chain transfer agent, MD simulations can be employed to model the diffusion of this compound within a polymerizing mixture and its interaction with growing polymer chains. acs.org These simulations can provide valuable data on the frequency of collisions and the orientation of the molecules during the chain transfer reaction. By combining MD with quantum mechanical calculations (QM/MM methods), the reactive event itself can be modeled with higher accuracy.

Furthermore, MD simulations are useful for studying the conformational dynamics of this compound in different solvents. The conformation of the molecule, particularly the orientation of the phenyl groups, can influence its reactivity. MD simulations can predict the most stable conformations and the energy barriers between them. For instance, simulations of a related copolymer, poly(styrene-co-1-octene), in toluene (B28343) have been used to investigate chain dimensions, flexibility, and interactions with the solvent. nih.gov

The insights gained from MD simulations are crucial for optimizing polymerization processes where this compound is used as a molecular weight regulator. By understanding its behavior at the molecular level, reaction conditions can be tailored to achieve the desired polymer properties.

Table 2: Parameters Investigated in Molecular Dynamics Simulations of Styrenic Polymerization

| Parameter | Description | Relevance to this compound |

| System Composition | Monomer, initiator, solvent, and chain transfer agent concentrations. | Determines the frequency of interactions and reaction rates. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Affects diffusion rates, reaction kinetics, and conformational dynamics. |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | Crucial for accurately modeling intermolecular and intramolecular interactions. |

| Simulation Time and Timestep | The total duration of the simulation and the interval between calculations. | Must be sufficient to capture the dynamic events of interest, such as diffusion and reaction. |

| Analysis Metrics | Radius of gyration, end-to-end distance, mean square displacement, interaction energies. | Quantify the behavior and properties of the molecules in the simulation. nih.gov |

Environmental and Sustainability Considerations in 2,4 Diphenyl 4 Methyl 1 Pentene Research

Investigation into 2,4-Diphenyl-4-methyl-1-pentene for Environmentally Friendly Solvents and Additives

The quest for greener solvents and additives is a significant driver in the chemical industry, aimed at reducing volatile organic compound (VOC) emissions and minimizing environmental toxicity. This compound is a colorless liquid with a high boiling point of 161°C at 5 mmHg and a density of 0.99 g/mL at 25°C. sigmaaldrich.com Its low volatility, a consequence of its high boiling point, is a desirable characteristic for solvents as it can reduce evaporative losses and worker exposure. The compound is also noted as being odorless. sigmaaldrich.comsigmaaldrich.com

In industrial applications, it is used as a chain transfer agent (CTA) in the production of polymers such as styrene (B11656), ABS, SBR, and acrylics. sigmaaldrich.com In this role as an additive, it helps to control the molecular weight of the polymer chains.

However, its classification as an environmentally friendly option is severely challenged by its ecotoxicity data. The compound is classified as H410, "Very toxic to aquatic life with long lasting effects". tcichemicals.comtcichemicals.com This inherent aquatic toxicity means that any release into the environment, whether from its use as a solvent or from the lifecycle of products in which it is an additive, poses a significant risk to ecosystems. Therefore, while some of its physical properties align with the goals of reducing air pollution, its aquatic toxicity is a major barrier to its consideration as a "green" or environmentally friendly substance.

Biodegradation Studies of this compound and Related Aryl-Aliphatic Compounds

Biodegradation is a key mechanism for the removal of organic pollutants from the environment, relying on the metabolic versatility of microorganisms. mdpi.com Specific biodegradation studies for this compound are not extensively documented in publicly available literature. However, as an aryl-aliphatic compound, its potential for biodegradation can be inferred from studies on structurally related molecules that contain both aromatic (phenyl) and aliphatic (pentene) components.

Aryl-aliphatic hydrocarbons are known to be degraded by a variety of bacteria and fungi, though they are often more persistent than purely aliphatic compounds, especially under anoxic (oxygen-free) conditions. researchgate.netnih.gov Aerobic microorganisms typically use oxygenase enzymes to initiate the breakdown of the aromatic ring. researchgate.net For example, research has shown that bacterial consortia can effectively degrade mixtures of aromatic and aliphatic hydrocarbons like toluene (B28343), phenanthrene, and hexadecane. nih.gov Microalgae have also demonstrated the ability to degrade a range of aromatic compounds. oup.com

The degradation of complex diphenyl structures has been observed in other compounds. For instance, the fungus Phanerochaete chrysosporium can effectively degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a compound with a diphenyl structure, through hydroxylation and cleavage. nih.gov Under anaerobic conditions, bacteria such as Acetobacterium sp. have been implicated in the degradation of BDE-47. nih.gov These studies suggest that microbial pathways exist for the breakdown of the diphenyl core, which is a key structural feature of this compound. Generally, aliphatic components are more easily biodegraded than aromatic ones, and the complexity of the aromatic structure, such as having multiple rings, increases its resistance to degradation. nih.gov

Table 1: Examples of Biodegradation Studies on Related Aryl-Aliphatic Compounds

| Microorganism/Consortium | Compound(s) Degraded | Key Research Finding | Citation |

|---|---|---|---|

| Bacterial Consortium (including Thalassospira and Chromohalobacter) | Toluene, Phenanthrene, Hexadecane, Octadecane (B175841) | The consortium completely removed octadecane and significantly reduced levels of toluene, phenanthrene, and hexadecane. | nih.gov |

| Geobacillus thermoleovorans | C13-C26 n-alkanes | Strains could degrade long-chain alkanes at high temperatures (50-80°C) through terminal oxidation. | nih.gov |

| Phanerochaete chrysosporium (fungus) | 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | Effectively degraded the diphenyl ether structure via pathways involving hydroxylation. | nih.gov |

| Prototheca zopfii (achlorophyllous alga) | Petroleum hydrocarbons | Degraded 12-41% of aromatic compounds and 38-60% of saturated aliphatic hydrocarbons in crude oil. | oup.com |

| Acetobacterium sp. (anaerobic) | 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | Demonstrated the ability to reductively degrade the compound under anaerobic conditions. | nih.gov |

Q & A

Basic: What are the key physicochemical properties of 2,4-Diphenyl-4-methyl-1-pentene relevant to its handling in laboratory settings?

Answer:

The compound’s gas-phase ionization energy, enthalpy of vaporization (ΔvapH° ≈ 7.05 kcal/mol), and boiling point data are critical for handling in volatile environments . Its molecular formula (C₁₈H₂₀, MW = 236.35 g/mol) and structural features (e.g., conjugated double bonds and bulky phenyl groups) influence reactivity and stability . Gas chromatography (GC) and mass spectrometry (MS) are standard methods to verify purity and detect degradation products .

Basic: How is this compound utilized as a molecular weight regulator in emulsion polymerization?

Answer:

In methyl methacrylate-butyl acrylate (MMA-BA) copolymer systems, this compound acts as a chain transfer agent (CTA), reducing polymer molecular weight (Mn) and narrowing polydispersity (Đ) by terminating radical propagation. Optimal performance is observed at low concentrations (≤1 wt%), where it minimizes gelation while maintaining high monomer conversion (~95%) . Comparative studies with n-dodecyl mercaptan (NDDM) show similar molecular weight control but slower polymerization kinetics .

Advanced: What experimental approaches are recommended to analyze the chain transfer efficiency of this compound in free-radical polymerization systems?

Answer:

Kinetic Studies : Monitor polymerization rates via gravimetric analysis or inline spectroscopy to quantify CTA-induced rate retardation .

Chain Transfer Constant (Ctr) Determination : Use Mayo’s equation (1/DP = 1/DP₀ + Ctr[CTA]/[Monomer]) with gel permeation chromatography (GPC) to measure Mn and Đ .

Mechanistic Probes : Isotopic labeling (e.g., deuterated CTAs) combined with MS fragmentation analysis confirms Yasumasa’s irreversible addition-fragmentation chain transfer (AFCT) mechanism .

Advanced: How does the molecular weight distribution of acrylate copolymers vary when using this compound compared to traditional chain transfer agents like n-dodecyl mercaptan?

Answer:

At equivalent concentrations, this compound produces narrower Đ (1.5–2.0 vs. 2.0–2.5 for NDDM) due to its higher chain transfer efficiency and steric hindrance, which limits radical recombination. However, NDDM systems exhibit faster polymerization rates and slightly larger latex particle sizes (~120 nm vs. ~90 nm for αMSD), attributed to differences in surfactant compatibility .

Basic: What safety precautions are necessary when handling this compound in research environments?

Answer:

Classified as an environmentally hazardous substance (UN3082), it requires:

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal contact .

- Waste Disposal : Segregate organic waste and consult certified hazardous waste handlers to comply with MARPOL Annex II regulations .

Advanced: What spectroscopic or chromatographic methods are validated for characterizing the purity and structural integrity of this compound?

Answer:

- GC-MS : Electron ionization (EI) spectra (m/z 236 for M⁺) and retention indices verify identity and detect volatile impurities .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=C stretching) and 700–750 cm⁻¹ (phenyl C-H bending) confirm structural motifs .

- NMR : ¹H and ¹³C NMR assignments (e.g., δ 5.2–5.8 ppm for vinyl protons) validate synthetic routes .

Advanced: How does the Yasumasa irreversible addition-fragmentation chain transfer mechanism explain the regulatory behavior of this compound in polymerization kinetics?

Answer:

The mechanism involves:

Addition : Radical addition to the terminal vinyl group of the CTA.

Fragmentation : Cleavage of the C-S or C-C bond, generating a new radical and a stable byproduct.

This irreversible process reduces kinetic chain length and suppresses branching, as evidenced by reduced gel content (<0.5% at 1 wt% CTA) in MMA-BA emulsions .

Basic: What are the environmental considerations for disposing of this compound waste in compliance with regulatory standards?

Answer:

Classified under UN3082 (Environmentally Hazardous Substances), disposal must adhere to:

- MARPOL Annex II : Prohibits marine discharge; use licensed incineration or chemical neutralization .

- OSHA Standards : Ensure vapor concentrations remain below permissible exposure limits (PELs) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.